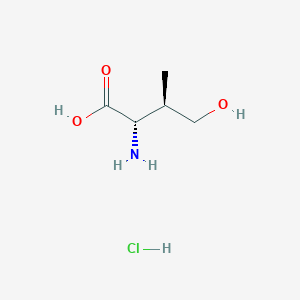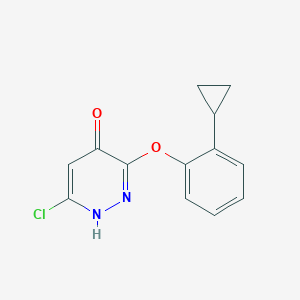![molecular formula C10H12N4O2 B12926692 N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide CAS No. 918899-26-0](/img/structure/B12926692.png)
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a furan ring fused to a pyridazine ring, with an acetamide group attached
Preparation Methods
The synthesis of N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylfuran-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The reaction mixture is heated to reflux, leading to the formation of the desired pyridazinone intermediate. This intermediate is then further reacted with acetic anhydride to yield this compound .
Chemical Reactions Analysis
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and has been studied for its anticancer and antiviral properties.
Thienopyrazole: Another heterocyclic compound with potential therapeutic applications, particularly in the field of antimicrobial research.
The unique combination of the furan and pyridazine rings in this compound distinguishes it from these similar compounds, potentially offering distinct biological activities and applications.
Properties
CAS No. |
918899-26-0 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-(4-amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-4-7-5(2)16-10(12-6(3)15)8(7)9(11)14-13-4/h1-3H3,(H2,11,14)(H,12,15) |
InChI Key |
PVSMEPYPSKADEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(O1)NC(=O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)




![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
